An In-depth Technical Guide to 2,3-Dibromo-5-(difluoromethyl)pyridine: A Novel Building Block for Advanced Drug Discovery and Agrochemical Development
An In-depth Technical Guide to 2,3-Dibromo-5-(difluoromethyl)pyridine: A Novel Building Block for Advanced Drug Discovery and Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3-Dibromo-5-(difluoromethyl)pyridine, a promising, albeit novel, heterocyclic building block. As a compound not readily found in commercial catalogs, this document synthesizes predictive data based on the established chemistry of its constituent functionalities and analogous structures. We will explore its predicted physicochemical properties, propose robust synthetic pathways, and delve into its significant potential in the realms of medicinal chemistry and agrochemical design. The unique combination of a dibrominated pyridine core with a difluoromethyl group offers a versatile platform for the synthesis of complex molecular architectures with fine-tuned biological activities.
Predicted Physicochemical and Structural Characteristics
While experimental data for 2,3-Dibromo-5-(difluoromethyl)pyridine is not publicly available, we can extrapolate its core properties from closely related analogs. The table below presents a comparative analysis of predicted and known properties of similar compounds to provide a foundational understanding for laboratory work.
| Property | Predicted: 2,3-Dibromo-5-(difluoromethyl)pyridine | 2-Bromo-5-(difluoromethyl)pyridine | 2,3-Dibromopyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| CAS Number | Not Assigned | 1221272-81-6[1] | 13534-89-9[2] | 69045-84-7[3] |
| Molecular Formula | C₆H₃Br₂F₂N | C₆H₄BrF₂N[1] | C₅H₃Br₂N | C₆H₂Cl₂F₃N[3] |
| Molecular Weight | ~286.9 g/mol | 208.00 g/mol | 236.89 g/mol | 215.99 g/mol [3] |
| Physical State | Likely a solid at room temperature | Solid[1] | Solid | Liquid[3] |
| Melting Point (°C) | Predicted: 40-60 | 25-30 | 29-32 | N/A (liquid) |
| Boiling Point (°C) | > 200 | Not available | 233 | 80 °C/20 mmHg[3] |
| Density (g/mL) | > 1.6 | Not available | ~1.96 | 1.549[3] |
Structural Insights:
The 2,3-Dibromo-5-(difluoromethyl)pyridine molecule integrates several key features that are highly desirable in modern synthetic chemistry:
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Dibrominated Pyridine Core: The two bromine atoms at the 2- and 3-positions offer distinct electronic environments, allowing for regioselective functionalization through various cross-coupling reactions. The bromine at the 2-position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions due to the electron-withdrawing nature of the adjacent nitrogen atom.[4]
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Difluoromethyl Group (-CF₂H): This group is of significant interest in medicinal chemistry as it acts as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[5][6] Its ability to act as a lipophilic hydrogen bond donor can enhance binding affinity to biological targets.[7] Furthermore, the C-F bonds contribute to increased metabolic stability, a crucial factor in drug design.[8]
Proposed Synthetic Strategies
A viable synthetic route to 2,3-Dibromo-5-(difluoromethyl)pyridine can be designed by combining established methods for the dibromination of pyridines and the introduction of a difluoromethyl moiety. Below are two plausible, high-level synthetic workflows.
Workflow 1: Late-Stage Difluoromethylation
This approach focuses on first establishing the dibrominated pyridine core, followed by the introduction of the difluoromethyl group.
Caption: Late-stage difluoromethylation workflow.
Experimental Protocol (Hypothetical):
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Starting Material: 2,3-Dibromopyridine.
-
C-H Functionalization: Directing group-assisted C-H activation at the 5-position of 2,3-dibromopyridine to introduce a functional handle suitable for difluoromethylation. This could involve metallation followed by quenching with an appropriate electrophile.
-
Difluoromethylation: Introduction of the difluoromethyl group using a suitable reagent. Recent advancements have provided several effective reagents, such as TMSCF₂H (trimethyl(difluoromethyl)silane) or Ruppert-Prakash type reagents. Alternatively, radical difluoromethylation methods could be employed.[9]
-
Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
Workflow 2: Early-Stage Introduction of the Fluorinated Moiety
This strategy involves incorporating the difluoromethyl group onto a pyridine precursor prior to the bromination steps.
Caption: Early-stage fluorination and subsequent bromination.
Experimental Protocol (Hypothetical):
-
Starting Material: 5-(Difluoromethyl)pyridine.
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First Bromination: Regioselective bromination at the 2-position. This can often be achieved with reagents like N-bromosuccinimide (NBS) under controlled conditions.
-
Second Bromination: Introduction of the second bromine atom at the 3-position. This step might require more forcing conditions or a directed bromination strategy due to the electronic effects of the existing substituents.
-
Purification: Isolation and purification of the target compound via chromatography.
Applications in Drug Discovery and Agrochemicals
The unique structural features of 2,3-Dibromo-5-(difluoromethyl)pyridine make it a highly attractive scaffold for the synthesis of novel bioactive molecules.
A Versatile Hub for Cross-Coupling Reactions:
The differential reactivity of the two bromine atoms allows for sequential and site-selective cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[10][11] This enables the systematic construction of a diverse library of compounds with various substituents at the 2- and 3-positions.
Caption: Sequential cross-coupling strategy.
Potential Therapeutic Applications:
Pyridine derivatives are integral to a vast number of pharmaceuticals.[11][12][13][14] The incorporation of a difluoromethyl group can enhance the pharmacological profile of these molecules.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the ATP-binding site of the enzyme. The difluoromethyl group can act as a hydrogen bond donor, potentially increasing the binding affinity and selectivity.[11]
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the difluoromethyl group can improve blood-brain barrier penetration, a critical aspect for drugs targeting the CNS.[5]
-
Antimicrobial Agents: The pyridine scaffold is found in numerous antibacterial and antifungal compounds.[12][14] The unique electronic properties of 2,3-Dibromo-5-(difluoromethyl)pyridine could be leveraged to develop novel antimicrobial agents with improved efficacy.
Agrochemical Innovation:
Halogenated and fluorinated pyridines are also prominent in the agrochemical industry, serving as the basis for many herbicides, fungicides, and insecticides.[15][16]
-
Fungicides and Herbicides: The difluoromethyl group can moderate the metabolic stability and bioavailability of pesticide molecules, leading to more effective and environmentally benign crop protection agents.[15][16]
-
Insecticides: The pyridine ring is a key component of several classes of insecticides. The ability to introduce diverse functionalities via the bromine handles on 2,3-Dibromo-5-(difluoromethyl)pyridine could lead to the discovery of new insecticidal compounds with novel modes of action.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,3-Dibromo-5-(difluoromethyl)pyridine does not exist, precautions should be based on analogous compounds. For instance, 2-Bromo-5-(difluoromethyl)pyridine is classified as a warning for causing skin and eye irritation and respiratory tract irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.
Conclusion
2,3-Dibromo-5-(difluoromethyl)pyridine represents a significant, yet underexplored, building block for synthetic chemistry. Its predicted properties and reactivity profile, based on a solid foundation of pyridine and organofluorine chemistry, suggest its high potential for the development of next-generation pharmaceuticals and agrochemicals. The strategic combination of two reactive bromine centers and a bioactively relevant difluoromethyl group provides a powerful platform for creating diverse and complex molecules with tailored biological functions. Further research into the synthesis and applications of this compound is highly warranted and is expected to yield valuable contributions to both academic and industrial research.
References
- Synfacts. (2024).
- MDPI. (2023, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5485.
- Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from [Link]
- Li, Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by a Practical and Efficient Protocol. Molecules, 27(24), 8848.
- Kauffmann, T., & Mitschker, A. (1978). Double Heck Cross-Coupling Reactions of Dibrominated Pyridines. Angewandte Chemie International Edition in English, 17(11), 856-857.
- Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
-
PubMed. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- Journal of Agricultural and Food Chemistry. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
- ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
-
Pharmaffiliates. (n.d.). 2,3-Dibromopyridine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Nitrogen-Containing Heterocycles in Agrochemicals.
- ACS Publications. (2024, September 21). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry.
- Fujiwara, Y., Dixon, J. A., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497.
- Schön, T. B., & Oestreich, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2717–2730.
- MDPI. (2024, February 14). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Applied Sciences, 14(4), 1547.
- Semantic Scholar. (2007, September 20). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
-
PubChemLite. (n.d.). 2-bromo-5-(difluoromethyl)pyridine (C6H4BrF2N). Retrieved from [Link]
- ACS Publications. (2019). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
-
PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- ResearchGate. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
-
PubChem. (n.d.). 2,3-Difluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Advanced ChemBlocks. (n.d.). 2,3-difluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 795-817.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
Sources
- 1. Pyridine, 2-bromo-5-(difluoromethyl)- | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2,3-二氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
